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molecular formula C17H12O3 B1246349 Neo-tanshinlactone

Neo-tanshinlactone

Cat. No. B1246349
M. Wt: 264.27 g/mol
InChI Key: LGZUUBFLEYOEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795299B2

Procedure details

To a solution of 7 (50 mg, 0.22 mmol) in toluene (8 mL) was added a mixture of HOAc (66 mg, 1.1 mmol) and NH4OAc (80 mg, 1.1 mmol) in EtOH (2 mL) and chloroacetone (103 mg, 1.1 mmol). The mixture was refluxed 24 h. After cooling, the mixture was diluted with H2O and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered, and evaporated. The residue was purified by column chromatography to give 1 (35 mg, 60%) as a white solid. The spectroscopic data of synthetic compound 1 were identical with those of the natural product 1.
Name
7
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
66 mg
Type
reactant
Reaction Step Two
[Compound]
Name
NH4OAc
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
103 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[C:7]3[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:8]3=[CH:9][CH:10]=2)[O:5][C:4](=[O:17])[CH:3]=1.CC(O)=O.Cl[CH2:23][C:24](=O)[CH3:25]>C1(C)C=CC=CC=1.CCO.O>[CH3:16][C:12]1[C:8]2[CH:9]=[CH:10][C:11]3[C:2]4[O:1][CH:23]=[C:24]([CH3:25])[C:3]=4[C:4](=[O:17])[O:5][C:6]=3[C:7]=2[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
7
Quantity
50 mg
Type
reactant
Smiles
OC1=CC(OC2=C3C(=CC=C12)C(=CC=C3)C)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
66 mg
Type
reactant
Smiles
CC(=O)O
Name
NH4OAc
Quantity
80 mg
Type
reactant
Smiles
Name
Quantity
103 mg
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3OC=C4C
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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